molecular formula C10H19NOS B2694197 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one CAS No. 1595574-27-8

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one

Cat. No.: B2694197
CAS No.: 1595574-27-8
M. Wt: 201.33
InChI Key: LHKYXMDUVAENPW-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is a chemical compound belonging to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds This compound features a thiomorpholine ring, a four-membered ring with sulfur, nitrogen, and carbon atoms, and a butan-2-one moiety attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylthiomorpholine with butan-2-one under specific reaction conditions, such as the presence of a strong base and a suitable solvent. The reaction typically proceeds via nucleophilic substitution, where the thiomorpholine ring attacks the carbonyl carbon of butan-2-one.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can be compared with other similar compounds, such as 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one and ethyl 2-(1,1-dioxo-1-thiomorpholin-4-yl)acetate. While these compounds share structural similarities, they differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and the butan-2-one moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dimethylthiomorpholin-4-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKYXMDUVAENPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595574-27-8
Record name 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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